molecular formula C6H17N2O4P B15175431 Bis(2-aminoethyl) ethyl phosphate CAS No. 94134-15-3

Bis(2-aminoethyl) ethyl phosphate

Cat. No.: B15175431
CAS No.: 94134-15-3
M. Wt: 212.18 g/mol
InChI Key: ZDERHIYDYLUKHZ-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl) ethyl phosphate: is an organic compound with the molecular formula C6H17N2O4P and a molecular weight of 212.183941 It is a phosphoric acid derivative, where the phosphate group is esterified with two 2-aminoethyl groups and one ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-aminoethyl) ethyl phosphate typically involves the reaction of phosphoric acid with 2-aminoethanol and ethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H3PO4+2HOCH2CH2NH2+CH3CH2OH(HOCH2CH2NH2)2PO4CH2CH3+2H2O\text{H}_3\text{PO}_4 + 2\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{(HOCH}_2\text{CH}_2\text{NH}_2\text{)}_2\text{PO}_4\text{CH}_2\text{CH}_3 + 2\text{H}_2\text{O} H3​PO4​+2HOCH2​CH2​NH2​+CH3​CH2​OH→(HOCH2​CH2​NH2​)2​PO4​CH2​CH3​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of phosphorus oxychloride as a starting material, which reacts with 2-aminoethanol and ethanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-aminoethyl) ethyl phosphate can undergo oxidation reactions, where the amino groups are oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino groups in this compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are commonly used.

    Substitution: Electrophiles such as or can be used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phosphates or amides.

Scientific Research Applications

Chemistry: Bis(2-aminoethyl) ethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorylated compounds . It is also used in the development of novel catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is used as a biochemical probe to study phosphorylation processes and enzyme activities . It is also used in the synthesis of biologically active molecules .

Medicine: pharmaceuticals , particularly in the design of prodrugs and drug delivery systems . It is also being investigated for its potential antimicrobial and antiviral properties .

Industry: In industrial applications, this compound is used as an additive in lubricants and coatings . It is also used in the production of flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of Bis(2-aminoethyl) ethyl phosphate involves its interaction with phosphorylation pathways and enzyme targets . The compound can act as a phosphate donor in biochemical reactions, facilitating the transfer of phosphate groups to various substrates. This process is crucial in regulating cellular activities and signal transduction pathways .

Comparison with Similar Compounds

    Diethyl (2-aminoethyl)phosphonate: This compound has a similar structure but with two ethyl groups instead of one ethyl and one 2-aminoethyl group.

    Bis(2-aminoethyl)phosphinic acid: This compound has a phosphinic acid group instead of a phosphate group.

Uniqueness: Bis(2-aminoethyl) ethyl phosphate is unique due to its specific combination of phosphate and aminoethyl groups , which imparts distinct chemical reactivity and biological activity . Its ability to participate in phosphorylation reactions

Properties

CAS No.

94134-15-3

Molecular Formula

C6H17N2O4P

Molecular Weight

212.18 g/mol

IUPAC Name

bis(2-aminoethyl) ethyl phosphate

InChI

InChI=1S/C6H17N2O4P/c1-2-10-13(9,11-5-3-7)12-6-4-8/h2-8H2,1H3

InChI Key

ZDERHIYDYLUKHZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCCN)OCCN

Origin of Product

United States

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